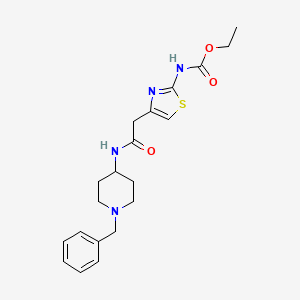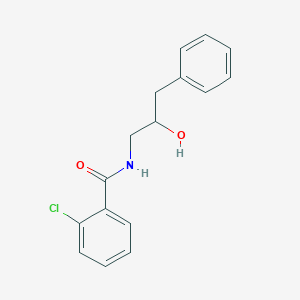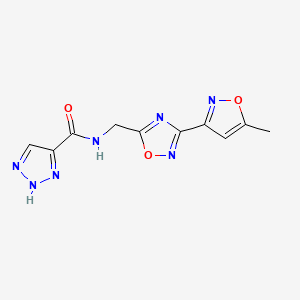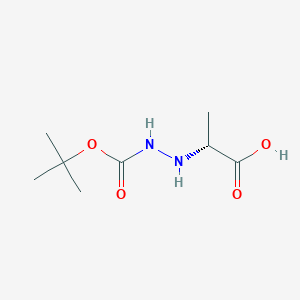![molecular formula C12H19F2NO2 B2730753 N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide CAS No. 2361639-69-0](/img/structure/B2730753.png)
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide, also known as DMXE, is a novel synthetic compound that belongs to the class of dissociative anesthetics. DMXE has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide produces its effects by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also implicated in depression and anxiety. By blocking this receptor, this compound can produce analgesia, dissociation, and other effects.
Biochemical and Physiological Effects:
This compound produces a range of effects, including analgesia, sedation, dissociation, and hallucinations. It has also been found to produce neuroprotective effects, which may be useful in treating neurodegenerative diseases. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide has several advantages for lab experiments, including its potency, selectivity, and rapid onset of action. However, it also has some limitations, such as its short duration of action and potential toxicity at high doses.
Future Directions
There are several potential future directions for N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide research. One area of interest is the use of this compound in combination with other drugs to enhance its effects or reduce its side effects. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, this compound may have potential applications in treating other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a novel synthetic compound with potential applications in medical research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in the field of anesthesiology and may have potential applications in treating other neurological and psychiatric disorders. Further research is needed to fully understand the pharmacological properties of this compound and its potential clinical applications.
Synthesis Methods
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide is synthesized by reacting 2,2-difluoro-2-(1-methoxycyclohexyl) ethylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide has shown promising results in medical research, particularly in the field of anesthesiology. It has been found to produce dissociative anesthesia, similar to other dissociative anesthetics such as ketamine and phencyclidine. This compound has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). In addition, this compound has been investigated for its potential use in pain management.
properties
IUPAC Name |
N-[2,2-difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-3-10(16)15-9-12(13,14)11(17-2)7-5-4-6-8-11/h3H,1,4-9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEMEMVBSRNAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(CNC(=O)C=C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)
![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)

![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2730686.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2730688.png)
![(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide](/img/structure/B2730689.png)


![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)